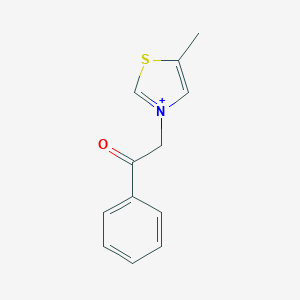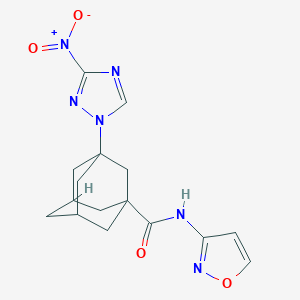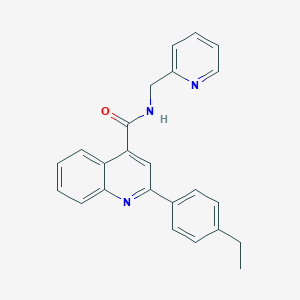
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone, also known as MTT, is a thiazolium dye that has been widely used in scientific research. MTT is commonly used as a colorimetric assay to measure cell viability and proliferation in various cell-based experiments.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone is based on the reduction of the thiazolium ring by mitochondrial dehydrogenases in viable cells. The reduced form of this compound, called formazan, is insoluble and accumulates in the cytoplasm of the cells, producing a purple color. The amount of formazan produced is directly proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects on cells. The assay is non-toxic and does not interfere with normal cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone assay has several advantages over other cell viability assays. It is simple, reliable, and cost-effective. The assay can be performed in a 96-well plate format, allowing for high-throughput screening of compounds. However, the this compound assay has some limitations. It cannot distinguish between live and dead cells, and it may produce false-positive results in the presence of certain compounds that interfere with mitochondrial dehydrogenases.
Orientations Futures
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone has been widely used in scientific research for over three decades. However, there is still room for improvement and innovation in the field. Some possible future directions for this compound research include the development of new derivatives with improved sensitivity and selectivity, the optimization of assay conditions for different cell types, and the integration of this compound with other assays to provide a more comprehensive assessment of cell viability and proliferation.
Méthodes De Synthèse
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone can be synthesized by the reaction of 2-methyl-4-amino-5-thiazolecarboxylic acid with ethyl chloroacetate, followed by the reduction of the resulting ester with sodium borohydride. The final product is obtained by the quaternization of the thiazolium ring with methyl iodide.
Applications De Recherche Scientifique
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation in various cell-based experiments. The assay is based on the reduction of this compound by mitochondrial dehydrogenases in viable cells, which produces a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the culture. The this compound assay is a simple, reliable, and cost-effective method to assess cell viability and proliferation in a variety of cell types.
Propriétés
Formule moléculaire |
C12H12NOS+ |
|---|---|
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
2-(5-methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12NOS/c1-10-7-13(9-15-10)8-12(14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3/q+1 |
Clé InChI |
YHTOMDDYQLLBIJ-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)


![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)
